molecular formula C6H2Cl4N2 B14690637 N,N'-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide CAS No. 31352-26-8

N,N'-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide

Cat. No.: B14690637
CAS No.: 31352-26-8
M. Wt: 243.9 g/mol
InChI Key: UZJCAGVRGAVEDZ-UHFFFAOYSA-N
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Description

N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide: This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities .

Preparation Methods

The synthesis of N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines. This reaction can be carried out in pyridine at a low temperature of 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene

Chemical Reactions Analysis

N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid, which can oxidize the compound to form bis-sulfonamides . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide involves its interaction with various molecular targets and pathways. The quinoid fragment is known to interact with cellular components, leading to its biological effects . detailed studies on the specific molecular targets and pathways involved are limited.

Comparison with Similar Compounds

Similar compounds include N,N’-bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines and N,N’-(cyclohexa-2,5-diene-1,4-diylidene)bis(arenesulfinamides) . These compounds also contain quinoid fragments and exhibit similar biological activities. N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide is unique due to its specific structure and the presence of chlorine atoms, which may influence its reactivity and biological properties.

Properties

CAS No.

31352-26-8

Molecular Formula

C6H2Cl4N2

Molecular Weight

243.9 g/mol

IUPAC Name

1-N,4-N,2,5-tetrachlorocyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C6H2Cl4N2/c7-3-1-5(11-9)4(8)2-6(3)12-10/h1-2H

InChI Key

UZJCAGVRGAVEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NCl)C=C(C1=NCl)Cl)Cl

Origin of Product

United States

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